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Compound of Interest

Compound Name: 3-Oxocyclohexanecarbonitrile

Cat. No.: B186147

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-
Oxocyclohexanecarbonitrile (also known as 3-cyanocyclohexanone), a versatile building
block in organic synthesis. Due to the limited availability of published experimental spectra for
this specific compound, this guide combines theoretical predictions, data from analogous
structures, and established spectroscopic principles to offer a detailed analysis of its Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Physicochemical Properties

Property Value Source

Molecular Formula C7HsNO --INVALID-LINK--
Molecular Weight 123.15 g/mol --INVALID-LINK--
CAS Number 17983-30-1 --INVALID-LINK--
Appearance Color.less to light yellow liquid INVALID-LINK-.

(predicted)

Boiling Point 270.8+33.0 °C (predicted) --INVALID-LINK--
Density 1.0540.1 g/cm? (predicted) --INVALID-LINK--
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Predicted Spectral Data

The following tables summarize the predicted spectral data for 3-Oxocyclohexanecarbonitrile
based on its chemical structure and known spectral correlations for similar functional groups
and molecular frameworks.

'H NMR (Proton NMR) Spectral Data (Predicted)

Solvent: CDClIs, Reference: TMS (0 ppm)

Chemical Shift (6,

Multiplicity Integration Assignment
ppm)
] H-3 (methine proton a
~28-32 Multiplet 1H o
to the nitrile group)
H-2, H-4 (methylene
_ protons a to the
~22-26 Multiplet 4H )
carbonyl and adjacent
to the methine)
) H-5, H-6 (methylene
~18-22 Multiplet 4H

protons)

Note: The exact chemical shifts and coupling constants will be highly dependent on the
conformational equilibrium of the cyclohexanone ring (chair conformations) and the
axial/equatorial position of the nitrile group.

3C NMR (Carbon NMR) Spectral Data (Predicted)

Solvent: CDCls, Reference: CDCIs (77.16 ppm)
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Chemical Shift (6, ppm) Assignment

~ 208 - 212 C=0 (ketone carbonyl carbon)

~118 - 122 C=N (nitrile carbon)

~40-45 C-2, C-6 (carbons a to the carbonyl)
~30-35 C-3 (methine carbon bearing the nitrile)
~25-30 C-4, C-5 (remaining ring carbons)

Note: The chemical shift of the nitrile carbon can vary depending on its axial or equatorial
orientation on the cyclohexane ring.

IR (Infrared) Spectral Data (Predicted)

Wavenumber (cm—?) Intensity Assignment

~ 2950 - 2850 Medium-Strong C-H stretching (aliphatic)
~ 2250 - 2230 Strong, Sharp C=N stretching (nitrile)[1]
~1725-1705 Strong, Sharp C=0 stretching (ketone)

~ 1465 - 1445 Medium CHz bending (scissoring)

Mass Spectrometry (MS) Data (Predicted)

lonization Mode: Electron lonization (El)
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miz Relative Intensity Assighment

123 Moderate [M]* (Molecular ion)

95 Moderate-Strong [M-COJ*

81 Moderate [M - Cz2H20]*

67 Moderate [M - C3H4O]*

54 Strong [CaHs]* (from re-tro—DieIs—AIder
type fragmentation)

41 Moderate [CsHs]* or [CH2CN]*

Note: The fragmentation pattern is predicted based on the typical behavior of cyclic ketones
and nitriles. The molecular ion is expected to be observable. Common fragmentation pathways
include the loss of carbon monoxide (CO) and cleavage of the cyclohexane ring.

Experimental Protocols

Detailed experimental protocols are crucial for obtaining high-quality and reproducible spectral
data. The following are generalized procedures that can be adapted for the analysis of 3-
Oxocyclohexanecarbonitrile.

Synthesis of 3-Oxocyclohexanecarbonitrile

A common synthesis method involves the conjugate addition of a cyanide source to
cyclohexenone. A published procedure is as follows:

e Reaction Setup: A flask is charged with 2-cyclohexen-1-one and heated.
o Catalyst Addition: A catalytic amount of a base, such as sodium methoxide, is added.

o Cyanide Addition: A solution of hydrogen cyanide in 2-cyclohexen-1-one is added dropwise
to the reaction mixture at an elevated temperature.

e Reaction Monitoring and Workup: The reaction is stirred until completion, which can be
monitored by techniques like GC or TLC. The reaction is then quenched, and the product is
isolated and purified, typically by distillation under reduced pressure.
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For a detailed, step-by-step synthesis protocol, refer to relevant patents and publications.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of purified 3-
Oxocyclohexanecarbonitrile in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCls,
Acetone-de, DMSO-ds) in a standard 5 mm NMR tube. Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).

e 1H NMR Acquisition: Acquire the proton NMR spectrum using a high-field NMR spectrometer
(e.g., 400 MHz or higher). Typical parameters include a 30-45° pulse angle, a relaxation
delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good
signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. Due to the
lower natural abundance and smaller gyromagnetic ratio of 13C, a larger number of scans
(e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
Proton decoupling (e.g., broadband decoupling) is used to simplify the spectrum to single
lines for each unique carbon.

o Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier
transform, phasing the spectrum, and performing baseline correction. Integrate the peaks in
the *H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small drop of the neat
liquid sample of 3-Oxocyclohexanecarbonitrile directly onto the ATR crystal (e.g., diamond
or germanium).

o Sample Preparation (Liquid Film): Alternatively, place a drop of the liquid between two salt
plates (e.g., NaCl or KBr) to create a thin film.

o Data Acquisition: Place the ATR accessory or the salt plates in the sample compartment of
an FTIR spectrometer. Acquire a background spectrum of the empty instrument. Then,
acquire the sample spectrum. The instrument software will automatically ratio the sample
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spectrum to the background spectrum to produce the final absorbance or transmittance
spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm~1.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of 3-Oxocyclohexanecarbonitrile in a
volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common
introduction methods include direct infusion via a syringe pump or injection into a gas
chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.

lonization: For a volatile compound like this, Electron lonization (El) is a common technique,
typically performed at 70 eV. For LC-MS, Electrospray lonization (ESI) or Atmospheric
Pressure Chemical lonization (APCI) would be used.

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z)
by a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a
plot of ion intensity versus m/z.

Data Acquisition and Analysis Workflow

The following diagram illustrates a typical workflow for the acquisition and analysis of spectral

data for a chemical compound like 3-Oxocyclohexanecarbonitrile.
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Synthesis & Purification
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Structure Confirmation / Elucidation

Click to download full resolution via product page

Caption: Workflow for the spectral characterization of 3-Oxocyclohexanecarbonitrile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectral Data Analysis of 3-
Oxocyclohexanecarbonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b186147#3-oxocyclohexanecarbonitrile-
spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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